molecular formula C19H16ClN5O3 B2647994 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide CAS No. 1009200-90-1

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide

Cat. No.: B2647994
CAS No.: 1009200-90-1
M. Wt: 397.82
InChI Key: OJUPUFGIEMIFIK-UHFFFAOYSA-N
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Description

This compound (CAS: 1008227-20-0) features a complex heterocyclic core comprising a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione scaffold substituted with a 3-chloro-4-methylphenyl group at position 5 and an N-phenylacetamide moiety at position 1. Its molecular formula is C₁₈H₁₅ClN₄O₂, with a molecular weight of 354.79 g/mol . The chloro and methyl substituents on the phenyl ring may influence lipophilicity and intermolecular interactions, while the acetamide group provides a site for hydrogen bonding.

Properties

IUPAC Name

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3/c1-11-7-8-13(9-14(11)20)25-18(27)16-17(19(25)28)24(23-22-16)10-15(26)21-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUPUFGIEMIFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide typically involves multiple steps. The starting materials often include 3-chloro-4-methylphenyl derivatives and pyrrolo[3,4-d][1,2,3]triazole intermediates. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrrolo[3,4-d][1,2,3]triazole core is known to interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzotriazole Acetamide Derivatives

Patil et al. (2013) synthesized benzotriazole-based analogs, such as N-(3-chlorophenyl)-2-(1H-benzotriazol-1-yl)acetamide (Compound 66), which share the N-phenylacetamide group but replace the pyrrolo-triazole-dione core with a benzotriazole ring . Key differences include:

  • Bioactivity : Benzotriazole acetamides exhibited analgesic activity in writhing tests, suggesting that the target compound’s structural complexity may broaden its pharmacological profile .
Pyrrolo-Thiazolo-Pyrimidine Derivatives

Compounds like 3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6) feature fused pyrrolo-thiazolo-pyrimidine and triazole-thiadiazine systems . Comparatively:

  • Structural Complexity : The target compound’s pyrrolo[3,4-d]triazole core lacks the thiazole and pyrimidine rings, reducing molecular weight (354.79 vs. ~600 g/mol for Compound 6) and possibly improving bioavailability.
  • Synthetic Routes : Both classes employ heterocyclization reactions (e.g., with phenylisothiocyanate), but the target compound’s synthesis likely involves distinct steps due to its unique dione system .
Pyrazoline and Pyrazolone Derivatives

N-Substituted pyrazolines (e.g., 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) and pyrazolone-based amides (e.g., N-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-2-[3-(1,1-dimethylethyl)-4-hydroxyphenoxy]tetradecanamide) highlight the role of halogenated aryl groups :

  • Substituent Effects : The target compound’s 3-chloro-4-methylphenyl group balances steric bulk and lipophilicity, contrasting with pyrazolone derivatives bearing multiple chlorines (e.g., 2,4,6-trichlorophenyl), which may hinder solubility .
  • Biological Implications: Pyrazolines are often explored as anti-inflammatory agents, suggesting the target compound’s pyrrolo-triazole core could offer novel mechanisms of action .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Benzotriazole Acetamide (Compound 66) Pyrrolo-Thiazolo-Pyrimidine (Compound 6)
Molecular Weight (g/mol) 354.79 ~290 ~600
Core Structure Pyrrolo-triazole-dione Benzotriazole Pyrrolo-thiazolo-pyrimidine
Key Substituents 3-Chloro-4-methylphenyl 3-Chlorophenyl 4-Methoxyphenyl, thiadiazinone
Hydrogen Bonding Sites 2 carbonyl groups, acetamide Acetamide, triazole N Multiple N and O atoms

Spectroscopic Analysis :

  • 1H NMR : The target compound’s acetamide group would resonate near δ 2.0–2.5 (CH₃) and δ 7.0–7.5 (aromatic protons), similar to benzotriazole analogs .
  • MS : High-resolution mass spectrometry would confirm the molecular ion peak at m/z 354.79 .

Biological Activity

The compound 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d][1,2,3]triazole ring system fused with a phenylacetamide moiety. Its molecular formula is C21H20ClN5O3C_{21}H_{20}ClN_5O_3 with a molecular weight of approximately 425.87 g/mol. The presence of chloro and methyl groups enhances its reactivity and potential pharmacological profile.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Anticancer Activity : The compound has been shown to inhibit the growth of various cancer cell lines. For instance, it has demonstrated significant antiproliferative effects against the SJSA-1 cancer cell line with IC50 values in the low micromolar range (0.15 to 0.24 μM) for structurally related compounds .
  • Enzyme Inhibition : It has been associated with the inhibition of MDM2 (Murine Double Minute 2), a protein that negatively regulates p53. This inhibition is crucial for cancer therapy as it can lead to the activation of p53 pathways involved in cell cycle regulation and apoptosis .
  • Antimicrobial Properties : The unique structure of the compound may also suggest potential antimicrobial activities due to its ability to interact with various biological macromolecules.

Research indicates that the compound interacts with proteins involved in critical metabolic pathways. Techniques like molecular docking and surface plasmon resonance are essential for elucidating its binding affinities and mechanisms of action. Interaction studies focus on:

  • Binding to MDM2 and subsequent activation of p53.
  • Potential interactions with enzymes involved in metabolic processes relevant to its therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to others with similar structural features:

Compound NameStructural FeaturesBiological ActivityUnique Aspect
2-[5-(4-fluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamideFluorine substitutionAnticancerEnhanced lipophilicity
2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-methylacetamideMethoxy groupAntimicrobialImproved solubility
2-[5-(3-bromo-4-methylphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-cyclopropylacetamideBromine substitutionAntiviralEnhanced reactivity

Case Studies

Several case studies have evaluated the pharmacodynamics (PD) and pharmacokinetics (PK) of related compounds:

  • MDM2 Inhibition Studies : A study indicated that compounds similar to our target exhibited significant MDM2 binding affinity (Ki < 1 nM) and strong antiproliferative effects in xenograft models .
  • Tissue Penetration Strategies : Research focused on improving tissue penetration while retaining high binding affinity led to modifications in lipophilicity and basicity of nitrogen atoms in the pyrrolidine core .

Q & A

What synthetic methodologies are recommended for the multi-step synthesis of this compound?

Basic Research Focus
The synthesis of this complex heterocyclic compound typically involves sequential functionalization of the pyrrolo-triazole core followed by coupling with the N-phenylacetamide moiety. Key steps include:

  • Core Assembly : Cyclocondensation reactions using 3-chloro-4-methylphenyl precursors to form the pyrrolo-triazole scaffold, as demonstrated in analogous pyrazole syntheses .
  • Acetamide Coupling : Amidation or nucleophilic substitution under mild conditions (e.g., DMF, 60°C) to attach the N-phenylacetamide group while preserving stereochemical integrity .
  • Optimization : Multi-step protocols with yields improved via iterative solvent screening (e.g., THF vs. DCM) and catalyst selection (e.g., Pd-mediated cross-coupling) .

Methodological Tip : Use HPLC or LC-MS to monitor intermediate purity, reducing side-product formation in later stages .

How can researchers validate the structural integrity of this compound post-synthesis?

Basic Research Focus
Structural confirmation requires a combination of spectroscopic and computational techniques:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups in the pyrrolo-triazole core .
    • HRMS : Confirm molecular weight and isotopic patterns, especially for chlorine-containing fragments .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., 3aH/6aH configurations) using single-crystal diffraction .

Advanced Validation : Compare experimental IR spectra with density functional theory (DFT)-simulated vibrational modes to detect subtle conformational discrepancies .

What computational strategies can optimize reaction conditions for this compound’s synthesis?

Advanced Research Focus
Modern computational workflows enhance reaction design:

  • Quantum Chemical Modeling : Use Gaussian or ORCA to map reaction pathways (e.g., transition states in cyclocondensation) and identify rate-limiting steps .
  • Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal solvents, temperatures, and catalysts for yield improvement .
  • Microkinetic Simulations : Model competing reaction networks (e.g., undesired byproduct formation) using COMSOL Multiphysics to adjust residence times in flow reactors .

Case Study : ICReDD’s hybrid approach combines quantum calculations with experimental feedback loops to reduce trial-and-error in reaction optimization .

How should contradictory biological activity data be analyzed for this compound?

Advanced Research Focus
Contradictions in bioactivity (e.g., variable IC50 values) require systematic investigation:

  • Experimental Reproducibility :
    • Ensure consistent purity (>98% by HPLC) and solvent removal (lyophilization vs. rotary evaporation) .
    • Validate assay conditions (e.g., pH, serum protein interference) using standardized protocols .
  • Data Triangulation :
    • Cross-reference results from orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .
    • Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., batch-to-batch impurity profiles) .

Controversy Resolution : For conflicting receptor binding data, use surface plasmon resonance (SPR) to measure real-time binding kinetics and confirm target engagement .

What advanced techniques characterize the compound’s environmental stability and degradation pathways?

Advanced Research Focus
Environmental fate studies require interdisciplinary approaches:

  • Photodegradation Analysis : Use solar simulators (AM1.5G spectrum) to study UV-induced decomposition, identifying intermediates via GC-MS .
  • Hydrolysis Studies : Conduct pH-dependent stability tests (pH 3–9) with LC-TOF to track hydrolytic cleavage of the acetamide bond .
  • Computational Toxicology : Predict metabolites using software like ADMET Predictor™ and validate with in vitro microsomal assays .

Regulatory Relevance : Align degradation studies with OECD guidelines for chemical persistence assessment to inform risk mitigation strategies .

How can AI-driven laboratories enhance iterative synthesis and data analysis?

Advanced Research Focus
AI integration transforms experimental workflows:

  • Autonomous Experimentation : Robotic platforms (e.g., Chemspeed) execute high-throughput screening of reaction parameters, guided by reinforcement learning algorithms .
  • Natural Language Processing (NLP) : Mine patent literature for analogous syntheses using tools like IBM RXN for retrosynthetic planning .
  • Digital Twins : Create virtual replicas of reactors in COMSOL to simulate scale-up challenges (e.g., heat transfer in exothermic steps) .

Future Directions : Smart laboratories with closed-loop feedback systems will enable real-time optimization of multi-step syntheses, reducing time-to-discovery by >50% .

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